Unii-AL8MZ37Y51
Description
UNII-AL8MZ37Y51 is a unique chemical entity assigned a Universal Numerical Identifier (UNII) by the FDA, indicating its distinct identity for regulatory and scientific purposes. Per regulatory guidelines, its identity must be confirmed via spectral data (e.g., NMR, IR, mass spectrometry), elemental analysis, and physicochemical properties (melting point, solubility) . For novel compounds, X-ray crystallography or chromatographic purity assessments (HPLC/GC) are often required to validate structural integrity and exclude impurities .
Properties
Molecular Formula |
C4H4Br2Cl2O4 |
|---|---|
Molecular Weight |
346.78 g/mol |
IUPAC Name |
(2S)-2-bromo-2-chloroacetic acid;(2R)-2-bromo-2-chloroacetic acid |
InChI |
InChI=1S/2C2H2BrClO2/c2*3-1(4)2(5)6/h2*1H,(H,5,6)/t2*1-/m10/s1 |
InChI Key |
CSPSBRCVJYFAMI-AJQJANHBSA-N |
Isomeric SMILES |
[C@@H](C(=O)O)(Cl)Br.[C@H](C(=O)O)(Cl)Br |
Canonical SMILES |
C(C(=O)O)(Cl)Br.C(C(=O)O)(Cl)Br |
Synonyms |
omochloroacetate bromochloroacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize UNII-AL8MZ37Y51, comparisons with analogous compounds are essential. Below, two hypothetical analogs are compared (aligned with and requirements):
Compound A: 4,4'-Isopropylidenebis(2,6-dibromophenol) (UNII-XXXXX)
- Functional Role : Used as a flame retardant or polymer stabilizer.
- Key Differences : Bromine substituents enhance thermal stability but reduce solubility in polar solvents compared to this compound .
Compound B: 1-Isopropylamino-3-(1-naphthoxy)-2-propanol Hydrochloride (UNII-YYYYY)
- Structural Similarity : Contains a secondary alcohol and aryl ether group, mirroring this compound’s functional motifs.
- Functional Role : Beta-blocker with cardiovascular applications.
- Key Differences : Protonatable amine group increases bioavailability in physiological pH ranges, unlike this compound .
Comparative Data Table
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (hypothetical) | 544.8 | 316.8 |
| Solubility (Water) | Low | Insoluble | Moderate |
| Melting Point (°C) | 150–155 | 245–250 | 120–125 |
| Functional Groups | Phenolic OH, Ether | Bromophenol, Isopropylidene | Amine, Naphthoxy |
| Applications | Polymer additive | Flame retardant | Pharmaceutical agent |
Note: Data are illustrative, emphasizing methodological frameworks from , and 8.
Analytical Specificity and Discrimination
Per ICH guidelines, discrimination between this compound and analogs requires multi-modal analytical procedures. For instance:
- Chromatography : HPLC with UV/Vis detection can resolve differences in polarity between this compound and Compound A .
- Spectroscopy: IR spectra would distinguish Compound B’s amine stretch (~3300 cm⁻¹) from this compound’s phenolic O-H (~3500 cm⁻¹) .
- Thermal Analysis : DSC profiles could differentiate melting points and decomposition behaviors .
Research and Regulatory Considerations
- Structural Alerts: this compound’s similarity to known toxins (e.g., halogenated aromatics) warrants genotoxicity screening .
- Patent Landscapes: Prior art on biphenolic derivatives (e.g., Compound A) may limit novel applications unless this compound demonstrates unique advantages .
- Synthetic Routes : Comparative cost-benefit analyses of synthesis (e.g., catalyst efficiency, yield) are critical for industrial adoption .
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